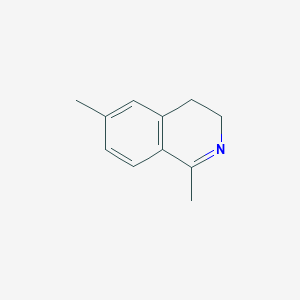
1-methyl-2,3,6,7-tetrahydro-1H-purin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-2,3,6,7-tetrahydro-1H-purin-6-amine is a purine derivative with the molecular formula C6H7N5 This compound is a methylated form of purine, which is a fundamental structure in many biological molecules, including DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-2,3,6,7-tetrahydro-1H-purin-6-amine typically involves the methylation of purine derivatives. One common method is the reaction of purine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the methylation process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale methylation reactions using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-methyl-2,3,6,7-tetrahydro-1H-purin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different hydrogenated forms.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo-purine derivatives, while substitution reactions can produce a variety of alkylated or acylated purine compounds.
Scientific Research Applications
1-methyl-2,3,6,7-tetrahydro-1H-purin-6-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex purine derivatives.
Biology: The compound is studied for its role in nucleotide metabolism and its potential as a biochemical probe.
Medicine: Research explores its potential therapeutic applications, including antiviral and anticancer properties.
Industry: It is used in the production of pharmaceuticals and as an intermediate in chemical synthesis.
Mechanism of Action
The mechanism of action of 1-methyl-2,3,6,7-tetrahydro-1H-purin-6-amine involves its interaction with various molecular targets, including enzymes and receptors. It can act as an inhibitor or activator of specific biochemical pathways, depending on its structural modifications. The compound’s effects are mediated through its binding to purine-binding sites, influencing cellular processes such as DNA replication and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
6-Amino-1-methylpurine: Another methylated purine derivative with similar biochemical properties.
2-amino-7-methyl-1,7-dihydro-6H-purin-6-one: A related compound with a different substitution pattern on the purine ring.
Uniqueness
1-methyl-2,3,6,7-tetrahydro-1H-purin-6-amine is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C6H11N5 |
|---|---|
Molecular Weight |
153.19 g/mol |
IUPAC Name |
1-methyl-2,3,6,7-tetrahydropurin-6-amine |
InChI |
InChI=1S/C6H11N5/c1-11-3-10-6-4(5(11)7)8-2-9-6/h2,5,10H,3,7H2,1H3,(H,8,9) |
InChI Key |
QTASQVUUUSBBEA-UHFFFAOYSA-N |
Canonical SMILES |
CN1CNC2=C(C1N)NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


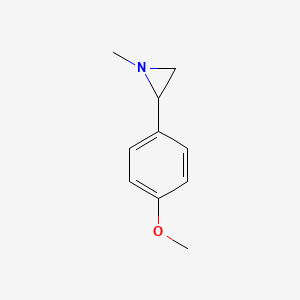

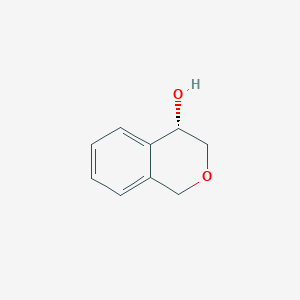
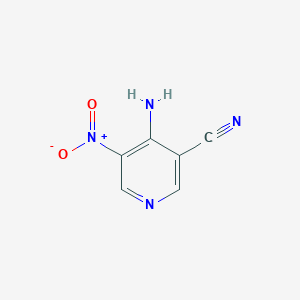

![5,6-Dihydro-1H-imidazo[4,5-d]pyridazine-4,7(3aH,7aH)-dione](/img/structure/B15072208.png)

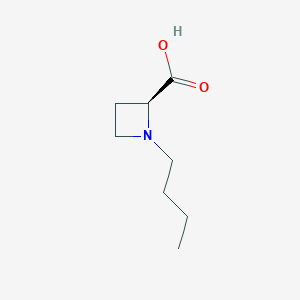
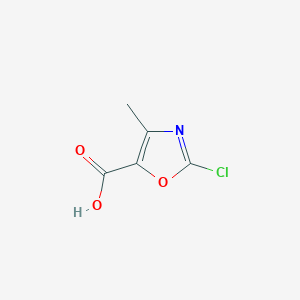


![3-hydroxy-2H-pyrazolo[4,3-d]pyrimidin-7(4H)-one](/img/structure/B15072266.png)
![5-Methylfuro[2,3-d]pyridazin-4(5H)-one](/img/structure/B15072273.png)
